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Compound of Interest

Compound Name: 1,3-Propanediamine-2,2-D2

Cat. No.: B15341268 Get Quote

CAS Number: 352438-78-9

This technical guide provides a comprehensive overview of 1,3-Propanediamine-2,2-D2, a

deuterated form of 1,3-propanediamine. This document is intended for researchers, scientists,

and drug development professionals interested in the synthesis, properties, and potential

applications of this isotopically labeled compound.

Chemical Identity and Physical Properties
1,3-Propanediamine-2,2-D2 is a diamine where the two hydrogen atoms at the central carbon

(C2) of the propane backbone have been replaced with deuterium atoms. This selective

deuteration can impart unique properties to the molecule, making it a valuable tool in various

scientific disciplines.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 352438-78-9

IUPAC Name 2,2-dideuteriopropane-1,3-diamine

Synonyms
1,3-Propane-2,2-d2-diamine, 2,2-dideuterio-1,3-

propanediamine

Molecular Formula C₃H₈D₂N₂

InChI InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2

InChIKey XFNJVJPLKCPIBV-DICFDUPASA-N

SMILES NCCC(C([2H])[2H])N

Table 2: Physical and Chemical Properties

Property Value Source

Molecular Weight 76.14 g/mol [1]

Exact Mass 76.096951819 Da [1]

Appearance Colorless liquid (predicted)

Boiling Point
~140 °C (predicted for non-

deuterated)
[2]

Melting Point
~-12 °C (predicted for non-

deuterated)
[2]

Density
~0.888 g/mL (predicted for

non-deuterated)
[2]

Solubility
Soluble in water and polar

organic solvents (predicted)
[2]

Synthesis and Experimental Protocols
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While specific literature detailing the synthesis of 1,3-Propanediamine-2,2-D2 is not readily

available, a plausible synthetic route can be devised based on established methods for the

synthesis of diamines and the introduction of deuterium. A common route to 1,3-

diaminopropane involves the reduction of malononitrile or the amination of 1,3-dihalopropanes.

For the deuterated analogue, a key starting material would be diethyl malonate-d2.

Hypothetical Synthesis Protocol:
This protocol describes a potential multi-step synthesis of 1,3-Propanediamine-2,2-D2 starting

from diethyl malonate-d2.

Step 1: Amidation of Diethyl Malonate-d2 to Malonamide-d2

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

diethyl malonate-d2 (1 equivalent) in a minimal amount of absolute ethanol.

Cool the flask in an ice bath and bubble anhydrous ammonia gas through the solution until

saturation.

Seal the flask and stir the reaction mixture at room temperature for 48 hours.

The resulting white precipitate of malonamide-d2 is collected by filtration, washed with cold

ethanol, and dried under vacuum.

Step 2: Reduction of Malonamide-d2 to 1,3-Propanediamine-2,2-D2

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend

lithium aluminum hydride (LAH) (4 equivalents) in anhydrous tetrahydrofuran (THF).

Slowly add a solution of malonamide-d2 (1 equivalent) in THF to the LAH suspension via the

dropping funnel, controlling the rate of addition to maintain a gentle reflux.

After the addition is complete, heat the reaction mixture to reflux for 12 hours.

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential

dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally

more water.
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Filter the resulting aluminum salts and wash them thoroughly with THF.

Combine the filtrate and washings, and remove the solvent by rotary evaporation.

The crude 1,3-Propanediamine-2,2-D2 can be purified by fractional distillation under

reduced pressure.

Hypothetical Synthesis Workflow
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Caption: Hypothetical workflow for the synthesis and purification of 1,3-Propanediamine-2,2-
D2.

Spectroscopic Data (Predicted)
While experimental spectra for 1,3-Propanediamine-2,2-D2 are not publicly available, the

expected spectroscopic characteristics can be predicted based on the structure and
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comparison to its non-deuterated counterpart.

Table 3: Predicted Spectroscopic Data

Technique Predicted Observations

¹H NMR

The proton NMR spectrum is expected to show

a significant simplification compared to 1,3-

propanediamine. The quintet corresponding to

the C2 protons will be absent. The spectrum

would likely consist of two triplets corresponding

to the C1 and C3 methylene protons, and a

broad singlet for the amine protons.

¹³C NMR

The carbon NMR spectrum will show a signal for

the C2 carbon that is a triplet due to coupling

with deuterium (I=1). The C1 and C3 carbons

will appear as singlets (or triplets if proton-

coupled).

Mass Spectrometry (EI)

The molecular ion peak (M⁺) is expected at m/z

= 76. This is two mass units higher than the

non-deuterated analogue (m/z = 74).

Fragmentation patterns would also be shifted

accordingly.

Infrared (IR) Spectroscopy

The C-D stretching vibrations will appear at a

lower frequency (around 2100-2200 cm⁻¹)

compared to the C-H stretches (around 2800-

3000 cm⁻¹). The N-H stretching and bending

vibrations are expected in their usual regions.

Applications in Research and Drug Development
Deuterated compounds are valuable tools in various scientific fields, particularly in drug

discovery and development. The C-D bond is stronger than the C-H bond, which can lead to a

significant kinetic isotope effect (KIE). This effect can alter the rate of metabolic processes,

offering several potential advantages.
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Mechanistic and Metabolic Studies
1,3-Propanediamine-2,2-D2 can be used as a tracer in metabolic studies to elucidate the

metabolic fate of molecules containing the 1,3-diaminopropane moiety. The deuterium label

allows for the tracking of the compound and its metabolites by mass spectrometry.

Improving Pharmacokinetic Profiles of Drugs
Strategic deuteration of a drug molecule at a site of metabolic oxidation can slow down its

metabolism, leading to:

Increased half-life: This may allow for less frequent dosing.

Reduced formation of toxic metabolites: By altering metabolic pathways, the formation of

harmful byproducts can be minimized.

Improved oral bioavailability: Slower first-pass metabolism can lead to higher systemic

exposure.

While 1,3-propanediamine itself is a simple building block, it is a structural motif in more

complex pharmaceuticals. Deuteration at the C2 position could be explored in drug candidates

containing this fragment to enhance their pharmacokinetic properties.
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Drug Development Logic
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Caption: The logical flow of utilizing deuteration to improve the pharmacokinetic properties of a

drug candidate.

Safety and Handling
The safety and handling precautions for 1,3-Propanediamine-2,2-D2 are expected to be

similar to those for 1,3-propanediamine. The non-deuterated compound is a corrosive and

flammable liquid with a fishy odor.[2] It is harmful if swallowed or in contact with skin.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. Work should be conducted in a well-
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ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.

Conclusion
1,3-Propanediamine-2,2-D2 is a valuable, isotopically labeled building block with potential

applications in mechanistic studies and as a tool for improving the metabolic stability and

pharmacokinetic profiles of drug candidates. While detailed experimental data for this specific

compound is limited in the public domain, its synthesis and properties can be reasonably

predicted based on established chemical principles. Further research into the applications of

this and other selectively deuterated compounds is likely to yield significant advancements in

medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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